7-Bromo-5-iodo-6-methyl-2,3-dihydro-1,4-benzodioxin-8-amine
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Overview
Description
7-Bromo-5-iodo-6-methyl-2,3-dihydro-1,4-benzodioxin-8-amine is a complex organic compound that belongs to the class of benzodioxins. This compound is characterized by the presence of bromine, iodine, and methyl groups attached to a benzodioxin ring system. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-iodo-6-methyl-2,3-dihydro-1,4-benzodioxin-8-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring system through a cyclization reaction. This can be achieved by reacting a suitable dihydroxybenzene derivative with a dihalide under basic conditions.
Introduction of Bromine and Iodine: The bromine and iodine atoms are introduced through halogenation reactions. This can be done using bromine and iodine reagents in the presence of a catalyst.
Methylation: The methyl group is introduced via a methylation reaction, typically using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-iodo-6-methyl-2,3-dihydro-1,4-benzodioxin-8-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to remove halogen atoms or reduce other functional groups within the molecule.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
7-Bromo-5-iodo-6-methyl-2,3-dihydro-1,4-benzodioxin-8-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: In industrial applications, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-5-iodo-6-methyl-2,3-dihydro-1,4-benzodioxin-8-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-5-iodo-6-methyl-2,3-dihydro-1,4-benzodioxin-8-ol: This compound is similar but contains a hydroxyl group instead of an amine group.
7-Bromo-5-iodo-6-methyl-2,3-dihydro-1,4-benzodioxin-8-carboxylic acid: This compound has a carboxylic acid group instead of an amine group.
Uniqueness
The presence of both bromine and iodine atoms, along with the amine group, makes 7-Bromo-5-iodo-6-methyl-2,3-dihydro-1,4-benzodioxin-8-amine unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C9H9BrINO2 |
---|---|
Molecular Weight |
369.98 g/mol |
IUPAC Name |
7-bromo-5-iodo-6-methyl-2,3-dihydro-1,4-benzodioxin-8-amine |
InChI |
InChI=1S/C9H9BrINO2/c1-4-5(10)7(12)9-8(6(4)11)13-2-3-14-9/h2-3,12H2,1H3 |
InChI Key |
NPPHTUJXFKYZMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C(=C1I)OCCO2)N)Br |
Origin of Product |
United States |
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